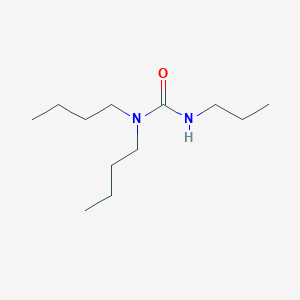

1,1-Dibutyl-3-propylurea

Description

1,1-Dibutyl-3-propylurea is a substituted urea derivative with the molecular formula C₁₂H₂₆N₂O and a molecular weight of 214.35 g/mol. Structurally, it features two linear butyl groups attached to one nitrogen atom and a propyl group attached to the adjacent nitrogen. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and material science due to their hydrogen-bonding capacity and structural versatility.

Properties

CAS No. |

52072-96-5 |

|---|---|

Molecular Formula |

C12H26N2O |

Molecular Weight |

214.35 |

IUPAC Name |

1,1-dibutyl-3-propylurea |

InChI |

InChI=1S/C12H26N2O/c1-4-7-10-14(11-8-5-2)12(15)13-9-6-3/h4-11H2,1-3H3,(H,13,15) |

InChI Key |

AZTROHSZBBLLRE-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)NCCC |

Canonical SMILES |

CCCCN(CCCC)C(=O)NCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,1-Dibutyl-3-propylurea with urea derivatives sharing structural or functional similarities, focusing on molecular features, physicochemical properties, and inferred applications.

Structural and Molecular Comparisons

Table 1 summarizes key structural differences among selected compounds:

Key Property Differences

Branching vs. Linear Alkyl Chains

- 3-Cyclohexyl-1,1-diisobutylurea (branched isobutyl groups) likely exhibits a lower melting point than 1,1-Dibutyl-3-propylurea (linear butyl groups) due to reduced molecular packing efficiency.

- Linear alkyl chains (e.g., butyl/propyl) generally increase lipophilicity compared to branched analogs, affecting solubility in nonpolar solvents.

Aromatic vs. Aliphatic Substituents

- 1,1-Dipropyl-3-phenylurea contains a phenyl group, which enhances hydrophobicity and UV absorption properties. This contrasts with 1,1-Dibutyl-3-propylurea’s purely aliphatic structure, making the former more suitable for applications requiring UV stability.

Amino-Functionalized Derivatives

- Compounds like 1,3-Bis(3-(dimethylamino)propyl)urea and 1-[3-(Dimethylamino)propyl]-3-ethylurea incorporate tertiary amines, which increase basicity and water solubility. These properties make them candidates for drug delivery systems or catalysts, unlike 1,1-Dibutyl-3-propylurea, which lacks polar functional groups.

Research Implications and Gaps

While the provided evidence lacks direct studies on 1,1-Dibutyl-3-propylurea, structural comparisons highlight critical trends:

- Solubility and Reactivity: Linear alkyl chains favor lipophilicity, while amino groups enhance polarity.

- Thermal Properties : Branching lowers melting points, which is relevant for material science applications.

- Biological Activity: Amino-substituted ureas may interact more strongly with biological targets due to hydrogen bonding.

Further experimental studies are needed to validate these inferences, particularly regarding synthesis routes, toxicity, and specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.